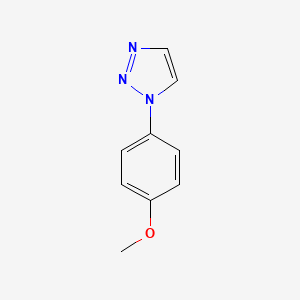

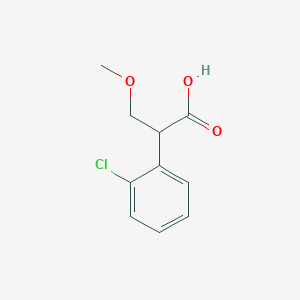

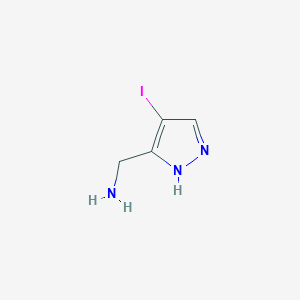

N-(2-fluorophenyl)-4-phenylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Electrochemical Biosensors

The development of electrochemical biosensors using modified electrodes for the determination of specific molecules showcases the application of related compounds. For example, a study by Karimi-Maleh et al. (2014) describes the creation of a high sensitive biosensor based on a nanocomposite modified electrode for the simultaneous determination of glutathione and piroxicam. This illustrates the potential of fluoroamide compounds in enhancing the sensitivity and specificity of biosensors for medical and environmental monitoring purposes (Karimi-Maleh et al., 2014).

Fluorescent Detection

Fluorinated benzamides have been utilized in the fluorescent detection of metal ions, as demonstrated by Xu et al. (2014). Their study on dual off–on and on–off fluorescent detection for Zn2+/Cd2+ ions based on carbazolone substituted 2-aminobenzamides reveals the importance of such compounds in developing highly sensitive and selective sensors for environmental and biological analyses (Xu et al., 2014).

Catalytic Fluorination

The application of fluoroamides in catalytic processes, particularly in C-H fluorination, is another important area. Groendyke et al. (2016) discussed an iron-catalyzed, fluoroamide-directed C-H fluorination, indicating the role of such compounds in facilitating mild and selective fluorination reactions. This approach is significant for the synthesis of fluorinated organic compounds, which are valuable in pharmaceutical and agrochemical industries (Groendyke et al., 2016).

Radiolabeling for Imaging

In radiopharmacy, fluorobenzamides serve as precursors for the synthesis of radiotracers. Kronenberg et al. (2007) synthesized a fluorine-18-labelled potentiator of AMPA receptors, aiming to use it as a radiotracer for cerebral imaging. This exemplifies the application of N-(2-fluorophenyl)-4-phenylbenzamide analogs in the development of diagnostic tools for neurodegenerative diseases (Kronenberg et al., 2007).

Corrosion Inhibition

Fouda et al. (2020) explored the inhibition action of methoxy-substituted phenylthienyl benzamidines on the corrosion of carbon steel in hydrochloric acid medium, indicating the potential of fluorophenyl benzamides in protecting metals from corrosion. This application is crucial for extending the life of metal structures and components in industrial settings (Fouda et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-fluorophenyl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO/c20-17-8-4-5-9-18(17)21-19(22)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACADLRACZCJQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2713855.png)

![1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2713856.png)

![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2713860.png)

![1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2713862.png)

![N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2713865.png)

![5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B2713868.png)